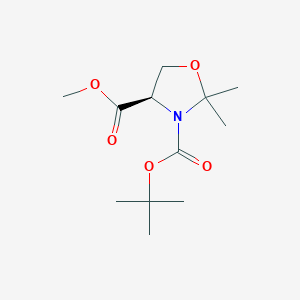
(R)-3-叔丁基 4-甲基 2,2-二甲基恶唑烷-3,4-二羧酸酯
描述
The compound "(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate" is closely related to various oxazolidine derivatives that have been synthesized and studied for their potential applications in asymmetric synthesis and as intermediates in the production of biologically active compounds. These oxazolidine derivatives are often used as chiral auxiliaries or building blocks in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of related oxazolidine compounds involves the use of amino acids as starting materials, which are then transformed through a series of reactions, including condensation with aldehydes, protection of functional groups, and resolution of enantiomers. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and the parent heterocycle was available in both enantiomeric forms by resolution with O,O'-dibenzoyltartaric acid . Similarly, kinetic resolution using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary was investigated to afford enantiomerically enriched products .
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The steric congestion around the ring system, particularly with tert-butyl groups, can influence the conformation and reactivity of these molecules. X-ray crystallography has been used to determine the crystal structure of related compounds, confirming the configurations and conformational preferences .
Chemical Reactions Analysis
Oxazolidine derivatives participate in various chemical reactions, including stereospecific amination, diastereoselective reduction, and alkylation reactions. These reactions are often guided by the chiral nature of the oxazolidine ring, leading to high enantiomeric or diastereomeric excesses in the products. For instance, the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid was achieved by benzylation of the Zn-enolate derived from an oxazolidine derivative . Michael additions and alkylation through ester Li-enolate have also been reported .
Physical and Chemical Properties Analysis
Oxazolidine derivatives such as tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate are typically colorless liquids with specific boiling points and densities. They are supplied in both enantiomeric forms and require careful handling and storage to prevent decomposition or racemization. The physical data, including boiling points, densities, and optical rotations, are well-documented, and the compounds must be stored in a dry, well-ventilated cool place .
科学研究应用
合成中的手性助剂
(R)-3-叔丁基 4-甲基 2,2-二甲基恶唑烷-3,4-二羧酸酯已被用作化学合成中的手性助剂。例如,它的对映异构体已从 L-丙氨酸制备,并用作二肽合成中的手性构件,以及用于制备对映体纯化合物 (Studer, Hintermann, & Seebach, 1995)。
N-Boc 保护恶唑烷的合成
它还被用于合成 N-Boc 保护的恶唑烷,其结构已通过各种分析方法得到证实。该合成对于生产具有医学相关性的化合物的合成前体具有重要意义 (Khadse & Chaudhari, 2015)。
固态结构分析
该化合物已被分析其分子和固态结构。例如,对该化合物与苯基溴化镁进行格氏反应的研究突出了恶唑和羟基之间存在分子内氢键 (Gao 等,2006)。
天然产物合成中的中间体
它是生物重要物质合成中的关键中间体。一个例子是它在生物素合成中的作用,生物素是一种参与代谢循环的水溶性维生素 (Qin 等,2014)。
抗癌药物的开发
该化合物已针对其对白血病细胞的细胞毒性和促凋亡活性进行了评估,表明其在开发新的抗癌药物中的潜力 (Pinto 等,2011)。
安全和危害
属性
IUPAC Name |
3-O-tert-butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBUXTFASGDVCL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350836 | |
| Record name | Methyl (R)-(+)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate | |
CAS RN |
95715-86-9 | |
| Record name | (R)-Methyl-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95715-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (R)-(+)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

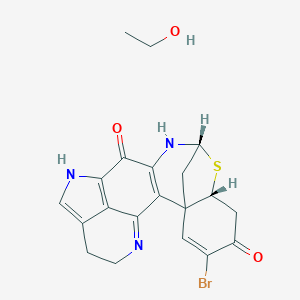
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)

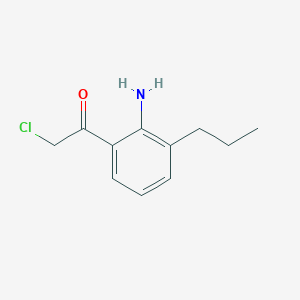
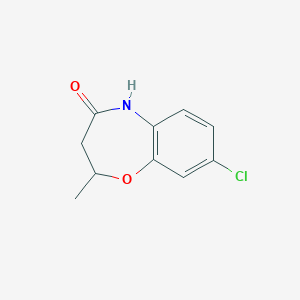
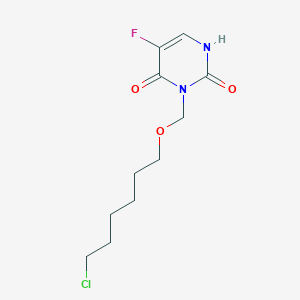
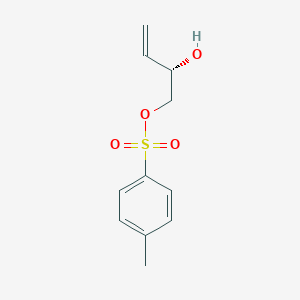
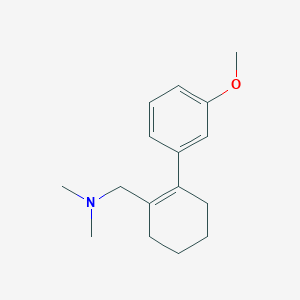
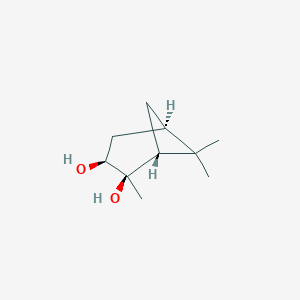
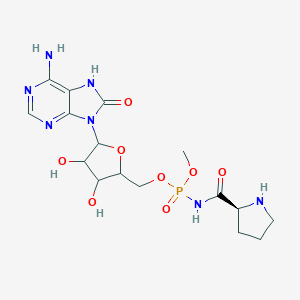
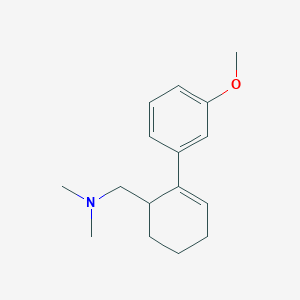
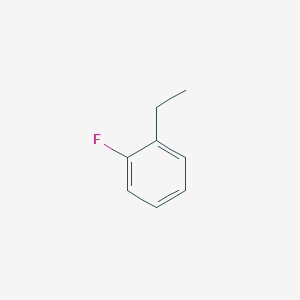
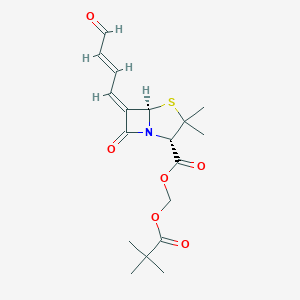
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate](/img/structure/B140248.png)